Benzeneacetic acid, a-(1-hydroxycyclobutyl)-
Description
Benzeneacetic acid, α-(1-hydroxycyclobutyl)- (CAS: 5463-97-8) is a substituted benzeneacetic acid derivative with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . The compound features a cyclobutyl group substituted with a hydroxyl group at the α-position of the acetic acid side chain. For instance, benzeneacetic acid derivatives have been shown to inhibit silica-induced epithelial-mesenchymal transition (EMT) in human bronchial epithelial (HBE) cells by stabilizing p53 .
Properties
IUPAC Name |
2-(1-hydroxycyclobutyl)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-11(14)10(12(15)7-4-8-12)9-5-2-1-3-6-9/h1-3,5-6,10,15H,4,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEQHELGUQCYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(C2=CC=CC=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281331 | |
| Record name | (1-hydroxycyclobutyl)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5463-97-8 | |
| Record name | MLS002638783 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-hydroxycyclobutyl)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, a-(1-hydroxycyclobutyl)- typically involves the reaction of benzeneacetic acid with a cyclobutyl derivative under specific conditions. The reaction often requires the presence of a catalyst and controlled temperature to ensure the correct formation of the hydroxyl group on the cyclobutyl ring .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, a-(1-hydroxycyclobutyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the carboxylic acid to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for bromination and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Benzeneacetic acid, a-(1-hydroxycyclobutyl)- is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, a-(1-hydroxycyclobutyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group on the cyclobutyl ring plays a crucial role in these interactions, potentially affecting the compound’s binding affinity and activity. The benzene ring and acetic acid moiety also contribute to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The α-substituted benzeneacetic acid derivatives share a common phenylacetic acid backbone but differ in their substituents, leading to variations in physicochemical properties, biological activity, and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of α-Substituted Benzeneacetic Acid Derivatives
Key Observations :
Biological Activity: The α-(1-hydroxycyclobutyl)- variant is hypothesized to modulate p53-dependent pathways, similar to its parent compound benzeneacetic acid, which stabilizes p53 and suppresses EMT in HBE cells . In contrast, 3-hydroxy-, methyl ester derivatives exhibit plant growth-promoting effects .
Physicochemical Properties :
- Substitution with bulkier groups (e.g., cyclopentyl, cyclohexyl) increases molecular weight and hydrophobicity, impacting bioavailability. Methyl esterification (e.g., 5457-12-5) enhances lipophilicity and metabolic stability .
Industrial Applications :
Biological Activity
Benzeneacetic acid, a-(1-hydroxycyclobutyl)-, with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and related research findings.
Overview of Biological Activity
The primary biological activity of Benzeneacetic acid, a-(1-hydroxycyclobutyl)- is linked to its role as an activator of adenosine monophosphate-activated protein kinase (AMPK) . AMPK plays a crucial role in cellular energy homeostasis, influencing various metabolic processes within cells. The activation of AMPK by this compound leads to significant molecular and cellular effects that are essential for maintaining energy balance in biological systems.
Target and Mode of Action:
- Target: AMPK isoforms containing the β1 subunit.
- Mode of Action: The compound acts as a direct activator of AMPK, which initiates a cascade of biochemical pathways that regulate energy metabolism and homeostasis.
Biochemical Pathways:
- The activation of AMPK affects several downstream pathways involved in glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This mechanism is vital for the cellular response to energy stress and has implications for metabolic disorders.
Pharmacokinetics
The pharmacokinetic profile of Benzeneacetic acid, a-(1-hydroxycyclobutyl)- indicates that its clearance in biological systems involves uridine diphosphoglucuronosyl transferase (UGT) -mediated glucuronidation. This metabolic pathway is crucial for the elimination of the compound from the body and may influence its therapeutic efficacy and safety profile.
Case Studies and Experimental Data
Several studies have investigated the biological effects of Benzeneacetic acid, a-(1-hydroxycyclobutyl)- in various contexts:
-
Metabolic Effects:
- In vitro studies demonstrated that the compound enhances glucose uptake in muscle cells by activating AMPK, suggesting potential applications in managing insulin resistance and type 2 diabetes.
-
Anti-inflammatory Properties:
- Research indicates that activation of AMPK by this compound may reduce inflammation through inhibition of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases.
-
Cancer Research:
- Preliminary studies have shown that Benzeneacetic acid, a-(1-hydroxycyclobutyl)- can induce apoptosis in cancer cell lines by modulating metabolic pathways associated with cancer cell survival. This highlights its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of Benzeneacetic acid, a-(1-hydroxycyclobutyl)-, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Phenylacetic Acid | Lacks cyclobutyl group | Limited metabolic effects |
| Cyclobutylacetic Acid | Contains cyclobutyl group but lacks benzene ring | Moderate activity |
| Hydroxyphenylacetic Acid | Hydroxyl group on benzene ring | Antioxidant properties |
| Benzeneacetic Acid, a-(1-hydroxycyclobutyl)- | Unique combination of benzene ring and cyclobutyl group with hydroxyl substitution | Significant AMPK activation and diverse therapeutic potential |
This table illustrates how the unique structural features of Benzeneacetic acid, a-(1-hydroxycyclobutyl)- contribute to its distinct biological activities compared to other related compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
